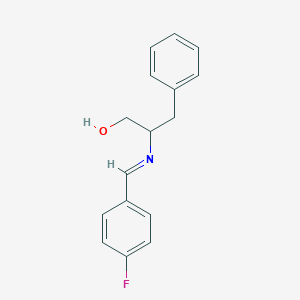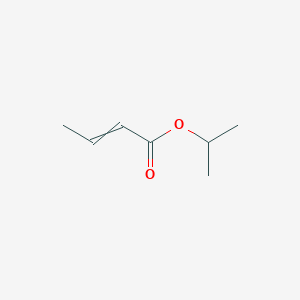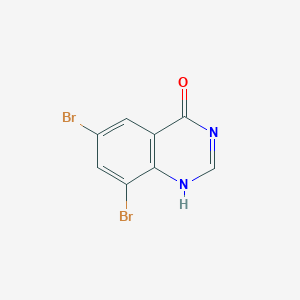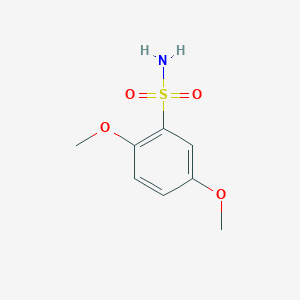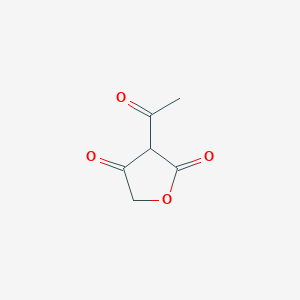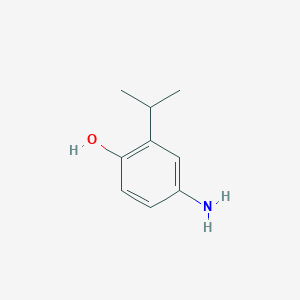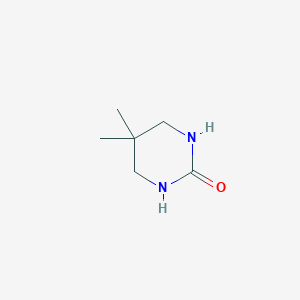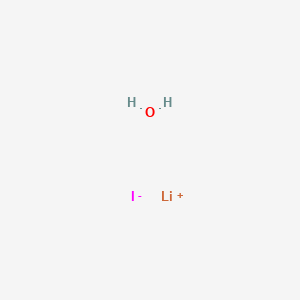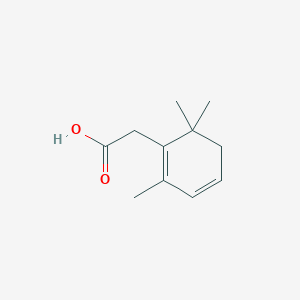
Homosafranic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Homosafranic acid (HSA) is a naturally occurring compound that has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. HSA is a derivative of safranic acid, which is a component of saffron, a spice that has been traditionally used for medicinal purposes.
作用机制
The mechanism of action of Homosafranic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Homosafranic acid has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules, such as prostaglandins and leukotrienes. Additionally, Homosafranic acid has been found to activate certain transcription factors that are involved in the regulation of cell growth and differentiation.
生化和生理效应
Homosafranic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can protect cells from damage and reduce the risk of chronic diseases. Additionally, Homosafranic acid has been found to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death.
实验室实验的优点和局限性
Homosafranic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale. Additionally, Homosafranic acid has been found to be relatively safe and non-toxic, which makes it suitable for use in animal and human studies. However, there are also some limitations to using Homosafranic acid in lab experiments. It has been found to be unstable in certain conditions, which can affect its activity. Additionally, the mechanism of action of Homosafranic acid is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on Homosafranic acid. One area of interest is the development of Homosafranic acid-based therapeutics for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of Homosafranic acid and its potential interactions with other molecules in the body. Finally, there is a need for more studies to evaluate the safety and efficacy of Homosafranic acid in animal and human studies.
合成方法
Homosafranic acid can be synthesized from safranic acid using a simple chemical reaction. Safranic acid is first converted into a derivative called 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then reacted with a reducing agent to yield Homosafranic acid. This method of synthesis is relatively simple and can be carried out on a large scale.
科学研究应用
Homosafranic acid has been the subject of various scientific studies due to its potential therapeutic properties. It has been found to have antioxidant activity, which can protect cells from damage caused by free radicals. Homosafranic acid has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, Homosafranic acid has been found to have anti-cancer properties, which can inhibit the growth of cancer cells.
属性
CAS 编号 |
19355-56-7 |
|---|---|
产品名称 |
Homosafranic acid |
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
2-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-11(2,3)9(8)7-10(12)13/h4-5H,6-7H2,1-3H3,(H,12,13) |
InChI 键 |
PKZYYSWUCZAZLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
规范 SMILES |
CC1=C(C(CC=C1)(C)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



